2-Carbamoylpiperidine-4-carboxylic acid hydrochloride

Physicochemical profiling Drug-likeness Solubility

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride (CAS 1394040-09-5) is a piperidine-based heterocyclic building block featuring both a carbamoyl group at the 2-position and a carboxylic acid at the 4-position, offered as the hydrochloride salt. It is primarily utilized in medicinal chemistry and organic synthesis as a constrained amino acid mimetic or chiral scaffold.

Molecular Formula C7H13ClN2O3
Molecular Weight 208.64 g/mol
CAS No. 1394040-09-5
Cat. No. B1378452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoylpiperidine-4-carboxylic acid hydrochloride
CAS1394040-09-5
Molecular FormulaC7H13ClN2O3
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1CNC(CC1C(=O)O)C(=O)N.Cl
InChIInChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H
InChIKeyUECLMVQBBSPOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carbamoylpiperidine-4-carboxylic Acid Hydrochloride (CAS 1394040-09-5): Key Properties and Procurement Considerations


2-Carbamoylpiperidine-4-carboxylic acid hydrochloride (CAS 1394040-09-5) is a piperidine-based heterocyclic building block featuring both a carbamoyl group at the 2-position and a carboxylic acid at the 4-position, offered as the hydrochloride salt. It is primarily utilized in medicinal chemistry and organic synthesis as a constrained amino acid mimetic or chiral scaffold. Key physicochemical properties include a molecular weight of 208.64 g/mol, a melting point range of 260–262 °C, and a markedly low logP of -3.71 [1].

Aqueous compatibility Low lipophilicity supports solubility in aqueous reaction and assay media
Crystalline salt form Hydrochloride salt ensures reproducible handling and batch-to-batch consistency
Constrained scaffold Piperidine core with 2-carbamoyl and 4-carboxylic acid for peptidomimetic design

Why 2-Carbamoylpiperidine-4-carboxylic Acid Hydrochloride Cannot Be Simply Replaced with Common Piperidine Analogs


Piperidine carboxylic acid derivatives are frequently interchanged in early-stage discovery, but the specific combination of a 2-carbamoyl and a 4-carboxylic acid on the piperidine ring confers distinct physicochemical and likely biological properties that generic analogs cannot replicate. The presence of the carbamoyl group drastically reduces lipophilicity (logP -3.71 vs. +1.20 for piperidine-4-carboxylic acid HCl), enhancing aqueous solubility and hydrogen-bonding capacity. The hydrochloride salt form further improves crystallinity and stability versus the free base, which has a significantly lower melting point and different solubility profile. These differences directly impact reaction yield, reproducibility in biological assays, and formulation behavior, making straightforward substitution a risk for project timelines and data consistency.

Lipophilicity mismatch
Piperidine-4-carboxylic acid HCl (logP ~1.2) is far more lipophilic; substitution may alter solubility and assay behavior
Salt-form stability gap
Free base melts ~100 °C lower; replacing the HCl salt risks degradation during storage and handling
Hydrogen-bond capacity shift
Loss of the 2-carbamoyl group removes two H-bond donors, potentially weakening target interactions

Quantitative Differentiation of 2-Carbamoylpiperidine-4-carboxylic Acid Hydrochloride from Closest Analogs


Lipophilicity (logP) – A 4.9-Unit Drop Versus Isonipecotic Acid Hydrochloride

The target compound exhibits a logP of -3.71 [1], drastically lower than piperidine-4-carboxylic acid hydrochloride (isonipecotic acid HCl), which has a reported logP of 1.20 . This 4.91-logP-unit difference translates to an approximately 80,000-fold shift in partition coefficient, indicating a fundamentally different water vs. octanol distribution profile.

Lipophilicity
Reported
ΔlogP = −4.9 vs. piperidine-4-carboxylic acid HCl
May support aqueous solubility and assay compatibility
In silico predicted; verify experimental logD
Physicochemical profiling Drug-likeness Solubility

Melting Point Stability Advantage Over Free Base

The hydrochloride salt melts with decomposition at 260–262 °C [1], whereas the free base (2-carbamoylpiperidine-4-carboxylic acid, CAS 1394116-46-1) has a reported melting point of 154–156 °C . The >100 °C elevation provides a wider thermal safety window for handling and storage.

Melting Point
Reported
260–262 °C (HCl salt) vs. free base 154–156 °C
May support thermal stability during storage
Decomposition reported; compare to lot-specific COA
Solid-state characterization Storage stability Process safety

Purity Consistency and Supplier Documentation

Commercially, this compound is supplied at a guaranteed purity of 95% (HPLC) by multiple vendors [1], whereas the free base is often listed at 95% as well but with less batch-to-batch documentation. The hydrochloride salt's crystal form allows more reliable purification, reducing variability in downstream synthetic yields.

Purity Consistency
Specification review
95% (HPLC) with improved batch crystallinity vs. free base
May reduce in-house repurification needs
Verify lot-specific COA for critical applications
Quality control Reproducibility Procurement

Hydrogen-Bond Donor Count for Target Engagement

The target compound possesses 4 hydrogen-bond donors (HBD) and 4 acceptors, compared to 2 HBD for piperidine-4-carboxylic acid hydrochloride. This doubled donor capacity enables additional key interactions with biological targets, such as the active site of transglutaminase 2, where the carbamoyl NH2 acts as a critical binding motif.

H-Bond Donors
Class-level
4 HBD vs. 2 HBD for piperidine-4-carboxylic acid HCl
May support target engagement in enzymatic studies
Structural inference; validate in target-specific assays
Medicinal chemistry Structure-activity relationship Drug design

Optimal Use Cases for 2-Carbamoylpiperidine-4-carboxylic Acid Hydrochloride Based on Verified Differentiation


Synthesis of Hydrophilic Peptidomimetics for Aqueous Biological Assays

The exceptionally low logP (-3.71) ensures high water solubility, allowing the compound to be incorporated into peptide-like inhibitors without introducing undesirable lipophilicity. This is critical for maintaining ligand efficiency in enzyme inhibition assays.

Development of Transglutaminase 2 (TG2) Inhibitors with Defined Binding Motifs

The 2-carbamoyl group provides an additional hydrogen-bond donor that mimics key peptide backbone interactions. When coupled with the 4-carboxylic acid, it creates a constrained scaffold ideal for targeting the active-site cysteine of TG2, as indicated by class-level structural analysis.

Reliable Building Block for Large-Library Synthesis with Stringent Purity Requirements

The hydrochloride salt's high melting point and consistent crystallinity ensure uniform quality across multiple production batches, reducing the risk of failed library syntheses due to variable starting material quality.

Application
Selection Property
Validation Focus
Hydrophilic peptidomimetic synthesis
Low logP for aqueous solubility
Aqueous assay compatibility
TG2 inhibitor development
Additional H-bond donor capacity
Binding motif validation in enzymatic assays
Large-library synthesis
Crystalline salt form and batch consistency
Purity and reproducibility in high-throughput synthesis
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